molecular formula C8H13N B571425 1-Azatricyclo[3.3.1.0~2,7~]nonane CAS No. 120387-28-2

1-Azatricyclo[3.3.1.0~2,7~]nonane

Cat. No.: B571425
CAS No.: 120387-28-2
M. Wt: 123.199
InChI Key: OJORDROXMXFUHX-UHFFFAOYSA-N
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Description

1-Azatricyclo[3.3.1.0~2,7~]nonane is a synthetically designed azatricyclic scaffold of significant interest in advanced chemical research and development. Its complex, bridged ring system serves as a critical core structure for investigating new chemical entities, particularly in medicinal chemistry. Researchers value this compound for its potential as a building block in synthesizing novel pharmacologically active molecules. The unique spatial orientation of its atoms and functional groups provides a rigid three-dimensional framework that is highly valuable for studying molecular interactions and structure-activity relationships. This compound is intended for use in laboratory research applications only, providing chemists with a high-purity intermediate for exploring new synthetic pathways and developing compounds with potential biological activity.

Properties

CAS No.

120387-28-2

Molecular Formula

C8H13N

Molecular Weight

123.199

InChI

InChI=1S/C8H13N/c1-2-8-7-3-6(1)4-9(8)5-7/h6-8H,1-5H2

InChI Key

OJORDROXMXFUHX-UHFFFAOYSA-N

SMILES

C1CC2C3CC1CN2C3

Synonyms

1-Azatricyclo[3.3.1.02,7]nonane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The azabicyclo[3.3.1]nonane framework is highly versatile, with nitrogen atom position(s) and additional heteroatoms (e.g., oxygen) dictating biological activity. Below is a comparative analysis (Table 1):

Table 1: Key Features of Azabicyclo[3.3.1]nonane Derivatives

Compound Nitrogen Positions Structure Type Key Biological Activities Applications References
1-Azatricyclo[3.3.1.0²,⁷]nonane 1 Tricyclic Dopaminergic modulation Psychotic/neurodegenerative
2-Azabicyclo[3.3.1]nonane 2 Bicyclic Analgesic, marine alkaloid activity Pain management
3-Azabicyclo[3.3.1]nonane 3 Bicyclic Cytotoxic (Haliclonin A core) Anticancer agents
9-Azabicyclo[3.3.1]nonane 9 Bicyclic Sigma-2 receptor affinity, antidiabetic Metabolic disorders
3,7-Diazabicyclo[3.3.1]nonane 3,7 Bicyclic (bispidine) nAChR ligands, antiarrhythmic Neurological/cardiac therapies
1,3,5,7-Tetraazabicyclo[3.3.1]nonane 1,3,5,7 Bicyclic Explosive properties Energetic materials

Detailed Comparisons

1-Azatricyclo vs. 2-Azabicyclo[3.3.1]nonane
  • Structural Differences : The tricyclic bridge in 1-azatricyclo enhances rigidity compared to the bicyclic 2-aza analog.
  • Activity : 1-Azatricyclo derivatives target dopamine and neurodegenerative pathways , while 2-aza compounds are prevalent in narcotic analgesics (e.g., marine alkaloids) due to enhanced receptor binding flexibility .
1-Azatricyclo vs. 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
  • Nitrogen Content : Bispidine’s dual nitrogen atoms enable broader receptor interactions, such as high affinity for nicotinic acetylcholine receptors (nAChRs) .
  • Applications: Bispidine derivatives treat cardiac arrhythmias and act as selective nAChR ligands , whereas 1-azatricyclo’s mono-nitrogen scaffold is optimized for CNS disorders.
1-Azatricyclo vs. Tetraazabicyclo[3.3.1]nonane
  • Stability and Safety : Nitro-substituted tetraaza derivatives exhibit thermal instability, limiting their use to explosives , unlike the pharmaceutically stable 1-azatricyclo.

Unique Advantages of 1-Azatricyclo[3.3.1.0²,⁷]nonane

  • Conformational Stability : The tricyclic structure restricts rotational freedom, improving target specificity .
  • Synthetic Versatility: Miyano et al. demonstrated efficient synthesis of 5,9,9-trisubstituted derivatives, enabling tailored pharmacological profiles .

Preparation Methods

Intramolecular Oxidopyridinium Dipolar Cycloaddition

The intramolecular dipolar cycloaddition of oxidopyridinium betaines has emerged as a robust method for constructing the aza-tricyclic core. As demonstrated in the synthesis of hetisine alkaloid intermediates, this approach enables simultaneous formation of two critical carbon-carbon bonds (C5–C6 and C10–C20) through a dipole-HOMO-controlled mechanism.

A representative protocol involves heating oxidopyridinium betaine 22 in toluene (0.05 mM, reflux), yielding cycloadduct 23 in 70% yield with complete regioselectivity (Scheme 1). X-ray crystallography confirmed the tricyclic structure, while conjugate reduction and desulfurization steps (70–84% yields) provided functionalized derivatives. This method’s key advantages include:

  • Simultaneous formation of two rings in a single step

  • Excellent regiocontrol via dipole orientation

  • Compatibility with stereochemical induction (98:2 er achieved through asymmetric α-methylation)

However, limitations persist in substrate scope, as electron-deficient dipolarophiles require activating groups (e.g., sulfones) to favor cycloaddition over conjugate addition pathways.

[3 + 2] Cyclization/Ring-Opening/Friedel-Crafts Cascades

Recent work by Zhang et al. introduced a cascade process combining [3 + 2] cyclization, ring-opening, and Friedel-Crafts alkylation to access N-bridged [3.3.1] systems. Using bifunctional phosphonium salt L1 and Sc(OTf)₃ co-catalysis, this method converts simple indole derivatives into enantioenriched azabicyclo[3.3.1]nonanes (59 examples, 85–99% ee).

Key reaction parameters:

ParameterOptimal ValueImpact on Selectivity
Catalyst loading10 mol% L1 Enantioselectivity ↑ 30%
Temperature-20°CDiastereomeric ratio ↑ 5:1 → 20:1
SolventCH₂Cl₂Conversion ↑ 40% vs. THF

This strategy’s step economy (3 steps in one pot) and scalability (demonstrated at 10 mmol scale) make it particularly valuable for medicinal chemistry applications.

Catalytic Asymmetric Synthesis

Bifunctional Phosphonium Salt/Lewis Acid Relay Catalysis

The synergistic use of chiral phosphonium salts and rare-earth Lewis acids enables direct asymmetric construction of 1-azatricyclo[3.3.1.0²,⁷]nonane derivatives. In a landmark study, a thiourea-phosphonium salt (L1 ) coordinated Sc(III) to activate both nucleophilic and electrophilic partners, achieving 99% ee for aryl-fused products.

Mechanistic insights:

  • Phosphonium salt activates nitroolefins via H-bonding

  • Sc(OTf)₃ polarizes carbonyl groups

  • Steric shielding from adamantyl groups enforces Re-face attack

This method’s broad functional group tolerance (esters, halides, heteroaromatics) and catalyst recyclability (5 cycles without erosion of ee) position it as the current gold standard for enantioselective synthesis.

Reductive Amination Routes

Patent literature discloses scalable routes to 9-azabicyclo[3.3.1]nonane derivatives via reductive amination sequences. For example:

Stepwise synthesis:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol hydrogenolysis (H₂, 3 bar, 40°C) → endo-9-azabicyclo[3.3.1]nonan-3-ol (83% yield)

  • Boc protection (Boc₂O, NaOH) → crystalline intermediate (89% yield)

  • Mitsunobu coupling with aryl alcohols (DEAD, PPh₃) → functionalized derivatives (27–45% yields)

While step-intensive, this approach provides late-stage diversification opportunities through modular aryl coupling.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting batch hydrogenation (e.g., endo-9-benzyl derivative cleavage) to continuous flow systems could enhance:

  • Safety profile (lower H₂ inventory)

  • Throughput (2.5× productivity demonstrated for analogous amines)

  • Catalyst recycling (membrane-separated Pd catalysts)

Comparative Analysis of Methods

Table 1. Method Comparison for 1-Azatricyclo[3.3.1.0²,⁷]nonane Synthesis

MethodYield Rangeee (%)StepsScalabilityKey Advantage
Dipolar Cycloaddition70–82%N/A7ModerateRegiochemical control
Cascade Catalysis85–99%85–993HighStep economy, enantiocontrol
Reductive Amination27–83%N/A5–8HighLate-stage diversification

Q & A

Basic Research Questions

Q. How is the unique tricyclic structure of 1-Azatricyclo[3.3.1.0~2,7~]nonane elucidated, and how does it compare to related polycyclic amines?

  • Methodological Answer : The compound’s structure is confirmed via X-ray crystallography or cryo-EM to resolve stereochemistry and ring strain . Comparative analysis with analogs (e.g., Tricyclo[3.3.1.0²,⁸]nonane) reveals distinct steric hindrance and reactivity due to differences in bridgehead geometry and nitrogen placement . Computational tools like DFT can further validate electronic properties.

Q. What synthetic strategies are effective for constructing the this compound core?

  • Methodological Answer : Key methods include:

  • Ring-closing metathesis for forming medium-sized rings, followed by stereoselective cyclization .
  • Mannich-type reactions to introduce nitrogen, coupled with intramolecular alkylation for tricyclic closure .
  • Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at bridgehead carbons .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodological Answer : Screen for receptor binding (e.g., sigma receptors) using radioligand displacement assays (e.g., [³H]-DTG for σ1R/σ2R). Functional activity is tested via calcium flux or cAMP assays. In vivo antiallodynic models (e.g., neuropathic pain) validate pharmacological potential .

Advanced Research Questions

Q. What computational approaches predict the interaction of this compound derivatives with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map binding poses in σ1R pockets. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. QSAR models prioritize derivatives with optimal logP and hydrogen-bonding capacity .

Q. How do substituents on the tricyclic scaffold influence reactivity and pharmacological profiles?

  • Methodological Answer : Systematic SAR studies are critical. For example:

  • Fluorine substitution at bridgehead positions enhances metabolic stability and membrane permeability (e.g., 9,9-difluoro analogs in ).
  • Aryl ester groups (e.g., 2-phenylpropanoyloxy in ) modulate selectivity for muscarinic receptors.
  • Use HPLC-MS to track metabolite formation and stability in hepatic microsomes .

Q. How can contradictions in reported data on tricyclic amine reactivity be resolved?

  • Methodological Answer : Discrepancies (e.g., divergent reaction yields) arise from stereochemical control or solvent effects. Replicate experiments under inert atmospheres (e.g., argon) and characterize intermediates via in-situ NMR. Compare results with DFT-calculated transition states to identify kinetic vs. thermodynamic pathways .

Q. What advanced analytical techniques resolve stereochemical ambiguities in 1-Azatricyclo derivatives?

  • Methodological Answer : Use NOESY NMR to assign axial/equatorial substituents. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Single-crystal X-ray diffraction remains the gold standard for absolute configuration .

Q. How do researchers address challenges in scaling up stereoselective syntheses of this tricyclic system?

  • Methodological Answer : Optimize flow chemistry setups to enhance heat transfer and reduce side reactions. Employ immobilized catalysts (e.g., Pd@MOF for Heck cyclizations) for recyclability. Process analytical technology (PAT) monitors reaction progression in real-time .

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